3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane
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Overview
Description
3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane is a chemical compound with the molecular formula C₇H₁₀O₂. It is also known as 1,2:3,4-Diepoxycycloheptane. This compound is characterized by its unique tricyclic structure, which includes two oxygen atoms forming epoxide rings. The presence of these epoxide rings makes it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as cycloheptane, using epoxidation reactions. The reaction typically employs reagents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst . The reaction conditions often include mild temperatures and controlled pH to ensure the formation of the desired epoxide rings.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale epoxidation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced catalysts and automated systems ensures efficient production while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the epoxide rings, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, m-CPBA, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often under mild to moderate temperatures.
Major Products Formed
Oxidation: Diols, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted epoxides, depending on the nucleophile used.
Scientific Research Applications
3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane involves its epoxide rings, which are highly reactive towards nucleophiles. The compound can undergo ring-opening reactions, leading to the formation of various derivatives. These reactions often involve the formation of covalent bonds with nucleophilic sites on enzymes or other biological molecules, thereby altering their activity . The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
3,8-Dioxatricyclo[3.2.1.0~2,4~]octane: Another tricyclic compound with similar epoxide rings.
6,8-Dioxabicyclo[3.2.1]octane: A bicyclic compound with epoxide functionality.
7,9-Dioxatricyclo[4.2.1.0~2,4~]nonane: A related tricyclic compound with different ring sizes and epoxide positions.
Uniqueness
3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane is unique due to its specific tricyclic structure and the positioning of its epoxide rings. This structure imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications .
Properties
CAS No. |
277-84-9 |
---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
3,9-dioxatricyclo[6.1.0.02,4]nonane |
InChI |
InChI=1S/C7H10O2/c1-2-4-6(8-4)7-5(3-1)9-7/h4-7H,1-3H2 |
InChI Key |
NKUNQPWBLJDLMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(O2)C3C(C1)O3 |
Origin of Product |
United States |
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